(-)-trans-4-[4-(4’-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol(Paroxetine metabolite)
(-)-trans-4-[4-(4’-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol(Paroxetine metabolite)
Brand Name:
Vulcanchem
CAS No.:
112058-90-9
VCID:
VC0019155
InChI:
InChI=1S/C19H22FNO3/c1-23-19-10-16(6-7-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3/t14-,17-/m0/s1
SMILES:
COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O
Molecular Formula:
C₁₉H₂₂FNO₃
Molecular Weight:
331.4 g/mol
(-)-trans-4-[4-(4’-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol(Paroxetine metabolite)
CAS No.: 112058-90-9
Reference Standards
VCID: VC0019155
Molecular Formula: C₁₉H₂₂FNO₃
Molecular Weight: 331.4 g/mol
CAS No. | 112058-90-9 |
---|---|
Product Name | (-)-trans-4-[4-(4’-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol(Paroxetine metabolite) |
Molecular Formula | C₁₉H₂₂FNO₃ |
Molecular Weight | 331.4 g/mol |
IUPAC Name | 4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol |
Standard InChI | InChI=1S/C19H22FNO3/c1-23-19-10-16(6-7-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3/t14-,17-/m0/s1 |
Standard InChIKey | DTXXMQRFTUCBHG-YOEHRIQHSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)O |
SMILES | COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O |
Canonical SMILES | COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O |
Synonyms | 4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine BRL 36610 BRL-36610 |
PubChem Compound | 163876 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume